Clodantoin
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves creating ligands and metal complexes with specific properties. For example, Yang et al. (2003) described the synthesis of lanthanide complexes using tripodal ligands bearing benzimidazole and pyridine groups, showcasing a method that could potentially be applied to or inspire the synthesis of clodantoin or its analogs (Yang et al., 2003).
Molecular Structure Analysis
The molecular structure of complex molecules is crucial for understanding their function. For instance, the study by Chen et al. (2014) on a new Au20 nanocluster protected by tripodal tetraphosphine ligands provides insights into the structural arrangement and coordination of such complexes, which is vital for the molecular structure analysis of similar compounds (Chen et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of compounds are significantly influenced by their molecular structure. Ihm et al. (2002) explored the anion binding strength of a positively charged tripodal receptor, highlighting the impact of molecular design on chemical reactivity and binding affinity (Ihm et al., 2002).
Physical Properties Analysis
Physical properties, such as luminescence, are essential for applications in sensing and imaging. The luminescent properties of lanthanide complexes with tripodal ligands, as reported by Yang et al. (2003), demonstrate the influence of molecular structure on physical properties, offering a perspective that could be relevant to understanding clodantoin's physical characteristics (Yang et al., 2003).
Chemical Properties Analysis
Investigating the chemical properties, such as binding affinity and reactivity, is crucial for the application of complex molecules. The work by Ihm et al. (2002) on anion binding driven by hydrogen bonds provides an example of how specific chemical properties can be tailored through molecular design (Ihm et al., 2002).
Scientific Research Applications
1. Role in Renal Function Assessment
Clodantoin has been implicated in the assessment of renal function. A study by Tschuppert et al. (2005) explored the effects of dronedarone, a new antiarrhythmic agent, on renal function and tubular cations handling, which is relevant in the context of drugs like clodantoin. This research is significant for understanding how certain drugs can impact renal function, a key aspect in the safety and efficacy of pharmaceuticals including clodantoin (Tschuppert et al., 2005).
2. Inhibition of Inflammatory Enzymes
In the context of anti-inflammatory applications, Soberon et al. (2010) studied the inhibition of key enzymes in inflammatory processes by certain phenolic compounds. This research is pertinent to clodantoin, as understanding the mechanisms of anti-inflammatory action at a molecular level can inform its therapeutic applications (Soberon et al., 2010).
3. Pharmacokinetics and Drug Interaction
Giraud et al. (2006) conducted a study on the metabolic interaction between stiripentol, an anticonvulsant agent, and clobazam, a 1,5-benzodiazepine. This study is relevant to clodantoin as it demonstrates the importance of understanding drug-drug interactions, which is crucial in determining the safety and efficacy of clodantoin in therapeutic settings (Giraud et al., 2006).
4. Impact on Epilepsy Management
Nickels and Wirrell (2017) explored the use of stiripentol in the management of epilepsy, highlighting its mechanisms of action and efficacy in certain syndromes. This research provides insight into how drugs like clodantoin, which may share similar properties or applications, can be utilized in the management of neurological conditions such as epilepsy (Nickels & Wirrell, 2017).
5. Anticonvulsant Properties and Brain Development
Auvin et al. (2013) conducted research on stiripentol, demonstrating its higher anticonvulsant properties in the immature than in the mature rat brain. This study is relevant to the research applications of clodantoin, as it underscores the importance of considering developmental factors when evaluating the efficacy and safety of anticonvulsant drugs (Auvin et al., 2013).
properties
IUPAC Name |
5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl3N2O2S/c1-3-5-6-7(4-2)8-9(17)16(10(18)15-8)19-11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGJJBHRUDVEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863575 | |
Record name | Chlordantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clodantoin | |
CAS RN |
5588-20-5 | |
Record name | Chlordantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlordantoin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clodantoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clodantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlordantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clodantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W14Z7581PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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